molecular formula C6H7ClN2O B14861504 2-(Aminomethyl)-4-chloro-3-pyridinol

2-(Aminomethyl)-4-chloro-3-pyridinol

Cat. No.: B14861504
M. Wt: 158.58 g/mol
InChI Key: FIUCCSJNWBSBJD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-chloro-3-pyridinol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the second position, a chlorine atom at the fourth position, and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-chloro-3-pyridinol typically involves the chlorination of 3-hydroxy-2-pyridinecarboxaldehyde followed by the introduction of an aminomethyl group. One common method involves the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with thionyl chloride to introduce the chlorine atom. The resulting intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-chloro-3-pyridinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of 2-(Aminomethyl)-4-chloro-3-pyridinecarboxaldehyde.

    Reduction: Formation of 2-(Aminomethyl)-4-chloro-3-pyridine.

    Substitution: Formation of derivatives such as 2-(Aminomethyl)-4-alkyl-3-pyridinol.

Scientific Research Applications

2-(Aminomethyl)-4-chloro-3-pyridinol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-chloro-3-pyridinol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-chloro-3-pyridine
  • 2-(Aminomethyl)-4-bromo-3-pyridinol
  • 2-(Aminomethyl)-4-fluoro-3-pyridinol

Uniqueness

2-(Aminomethyl)-4-chloro-3-pyridinol is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the aminomethyl and hydroxyl groups allows for versatile chemical modifications, while the chlorine atom enhances its reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-(aminomethyl)-4-chloropyridin-3-ol

InChI

InChI=1S/C6H7ClN2O/c7-4-1-2-9-5(3-8)6(4)10/h1-2,10H,3,8H2

InChI Key

FIUCCSJNWBSBJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)O)CN

Origin of Product

United States

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